![molecular formula C50H52O4P2 B12513142 (11BS)-(2,2,2',2'-tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(bis(3,5-dimethylphenyl)phosphane)](/img/structure/B12513142.png)
(11BS)-(2,2,2',2'-tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(bis(3,5-dimethylphenyl)phosphane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(11BS)-(2,2,2’,2’-tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(bis(3,5-dimethylphenyl)phosphane) is a complex organic compound that features a unique structure with multiple aromatic rings and phosphane groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (11BS)-(2,2,2’,2’-tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(bis(3,5-dimethylphenyl)phosphane) typically involves multi-step organic reactions. A common approach might include:
Formation of the bibenzo[d][1,3]dioxole core: This can be achieved through a series of condensation reactions involving appropriate phenolic and aldehyde precursors.
Introduction of tetramethyl groups: Methylation reactions using reagents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Attachment of phosphane groups: This step may involve the reaction of the bibenzo core with bis(3,5-dimethylphenyl)phosphane under conditions that promote the formation of the desired phosphane linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(11BS)-(2,2,2’,2’-tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(bis(3,5-dimethylphenyl)phosphane) can undergo various types of chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide (H2O2).
Substitution: Aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization of the compound.
Coordination: The phosphane groups can coordinate with transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), mild temperatures.
Substitution: Electrophilic reagents like halogens (Br2, Cl2), Lewis acids as catalysts.
Coordination: Transition metal salts (e.g., PdCl2, PtCl2), inert atmosphere (argon or nitrogen).
Major Products
Oxidation: Phosphine oxides.
Substitution: Halogenated derivatives.
Coordination: Metal-phosphane complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations such as cross-coupling reactions.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: Potential use as a scaffold for designing new pharmaceuticals.
Biological Probes: Metal complexes of the compound can be used as probes for studying biological systems.
Industry
Polymerization Catalysts: Used in the production of polymers with specific properties.
Electronic Materials:
Wirkmechanismus
The mechanism by which (11BS)-(2,2,2’,2’-tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(bis(3,5-dimethylphenyl)phosphane) exerts its effects depends on its application:
Catalysis: Acts as a ligand, stabilizing transition metal centers and facilitating the formation of reactive intermediates.
Biological Systems: Metal complexes may interact with specific biomolecules, altering their function or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A common phosphane ligand used in catalysis.
Bis(diphenylphosphino)methane: Another bidentate ligand with applications in coordination chemistry.
Uniqueness
(11BS)-(2,2,2’,2’-tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(bis(3,5-dimethylphenyl)phosphane) is unique due to its specific structural features, such as the tetramethyl-bibenzo core and the bis(3,5-dimethylphenyl)phosphane groups, which confer distinct electronic and steric properties.
Eigenschaften
Molekularformel |
C50H52O4P2 |
|---|---|
Molekulargewicht |
778.9 g/mol |
IUPAC-Name |
[4-[5-bis(3,5-dimethylphenyl)phosphanyl-2,2-dimethyl-1,3-benzodioxol-4-yl]-2,2-dimethyl-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane |
InChI |
InChI=1S/C50H52O4P2/c1-29-17-30(2)22-37(21-29)55(38-23-31(3)18-32(4)24-38)43-15-13-41-47(53-49(9,10)51-41)45(43)46-44(16-14-42-48(46)54-50(11,12)52-42)56(39-25-33(5)19-34(6)26-39)40-27-35(7)20-36(8)28-40/h13-28H,1-12H3 |
InChI-Schlüssel |
VDAONPCHIKMLFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OC(O3)(C)C)C4=C(C=CC5=C4OC(O5)(C)C)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


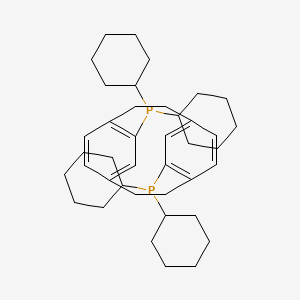

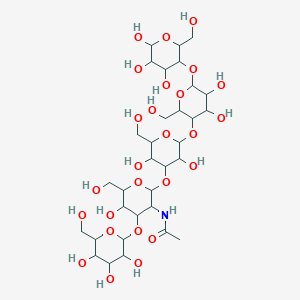


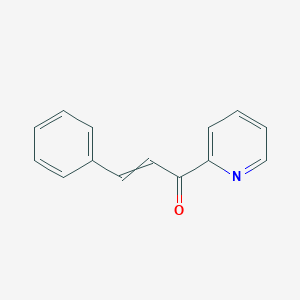
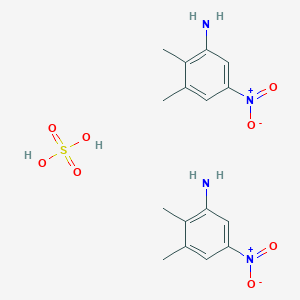
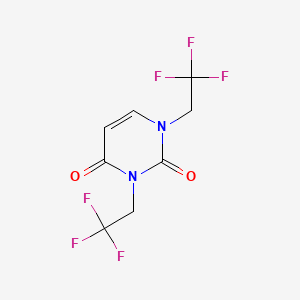

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12513118.png)
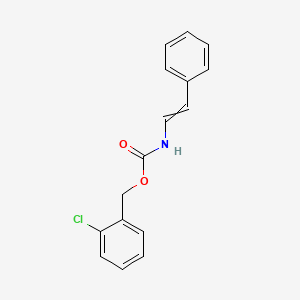
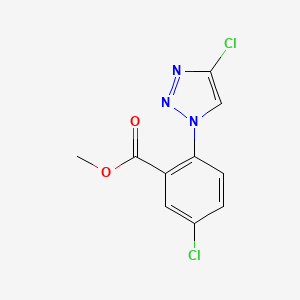
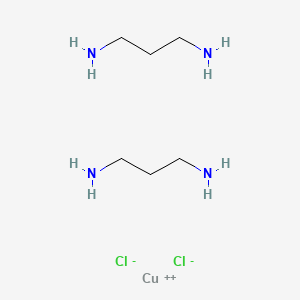
![Methyl 2-{[4-(2-acetyl-3-methoxy-3-oxoprop-1-en-1-yl)phenyl]methylidene}-3-oxobutanoate](/img/structure/B12513139.png)
